Cas no 890611-21-9 (2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide)

2-Methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a sulfonamide-based benzamide derivative with potential applications in medicinal chemistry and drug development. Its structural features, including the piperidine sulfonyl moiety and thiazole ring, suggest utility as a scaffold for designing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The methoxy group enhances solubility and pharmacokinetic properties, while the thiazole ring may contribute to binding affinity. This compound is of interest for researchers exploring novel therapeutic agents, particularly in areas such as antimicrobial or anti-inflammatory drug discovery. Its well-defined structure allows for systematic derivatization to optimize activity and selectivity.
2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide structure
890611-21-9 structure
Product Name:2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide
CAS No:890611-21-9
MF:C16H19N3O4S2
MW:381.469761133194
CID:5440169
Update Time:2025-06-11

2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
    • 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide
    • Inchi: 1S/C16H19N3O4S2/c1-23-14-6-5-12(25(21,22)19-8-3-2-4-9-19)11-13(14)15(20)18-16-17-7-10-24-16/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20)
    • InChI Key: ZZHJGUNNPTVYQO-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=CS1)(=O)C1=CC(S(N2CCCCC2)(=O)=O)=CC=C1OC

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Additional information on 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Professional Introduction to 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide (CAS No. 890611-21-9)

2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide (CAS No. 890611-21-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are widely recognized for their diverse pharmacological properties. The presence of a methoxy group at the 2-position, a piperidine-1-sulfonyl moiety at the 5-position, and a 1,3-thiazol-2-yl group at the nitrogen position of the benzamide core contributes to its complex molecular architecture and functional diversity.

The piperidine-1-sulfonyl group is particularly noteworthy as it introduces a sulfonamide functionality, which is known to enhance binding affinity and metabolic stability in drug candidates. This feature has been extensively explored in the development of kinase inhibitors and other targeted therapies. The 1,3-thiazole ring, on the other hand, is a heterocyclic structure that has shown promise in various biological assays due to its ability to interact with biological targets in multiple ways. The combination of these structural elements makes 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide a compelling candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that modulate protein-protein interactions (PPIs). Benzamide derivatives have emerged as a key class of compounds in this area due to their ability to interfere with critical PPIs involved in various diseases. The structural features of 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide align well with this trend, as the sulfonamide and thiazole moieties are known to interact with protein surfaces through hydrogen bonding and hydrophobic interactions.

One of the most exciting developments in the field of drug discovery is the use of computational methods to predict and optimize lead compounds. Virtual screening techniques have been employed to identify potential hits from large compound libraries, and subsequent experimental validation has confirmed the biological activity of several promising candidates. 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide was identified through such computational approaches as a potential inhibitor of certain kinases that are implicated in cancer progression. This compound has shown promising preliminary results in vitro, suggesting its potential as a therapeutic agent.

The synthesis of 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the methoxy group at the 2-position is typically achieved through nucleophilic substitution reactions, while the attachment of the piperidine-1-sulfonyl group requires careful handling to avoid side reactions. The final step involves coupling the benzamide moiety with the 1,3-thiazol-2-yl group, which can be accomplished using various coupling reagents such as carbodiimides or transition metal catalysts.

Recent advances in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it feasible to produce larger quantities for preclinical studies. These advancements are crucial for translating promising laboratory findings into viable drug candidates.

The pharmacological profile of 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide has been evaluated through various in vitro assays designed to assess its interaction with biological targets. Initial studies have shown that this compound exhibits inhibitory activity against certain kinases, which are enzymes that play a critical role in cell signaling pathways associated with cancer and inflammation. The sulfonamide moiety is particularly important for this activity, as it provides multiple interaction points with the target protein.

In addition to its kinase inhibitory activity, 2-methoxy-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yb)benzamide has shown potential anti-inflammatory properties in preliminary assays. Inflammatory processes are central to many diseases, including autoimmune disorders and neurodegenerative conditions. The ability of this compound to modulate inflammatory pathways could make it a valuable therapeutic agent for these conditions.

The development of new drugs is often hampered by issues related to drug resistance and toxicity. However, compounds like 2-methoxy-benzamid-piperidine sulfonyl-N(13thiazena)] have demonstrated advantages over existing therapies due to their novel mechanisms of action and improved selectivity profiles. Further research is needed to fully understand their potential benefits and limitations before they can be translated into clinical applications.

Future directions in the study of cas no89061121b9 compounds include exploring their potential applications in combination therapies and developing novel derivatives with enhanced pharmacological properties. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or overcome resistance mechanisms. By pairing compounds like *this one* with other agents that target different aspects of disease pathways,* researchers hope*to develop more effective treatment strategies.

The role*of computational modeling*in drug discovery cannot be overstated.* Molecular dynamics simulations*and quantum mechanical calculations*have provided valuable insights into how *these compounds interact*with their biological targets.* These*computational approaches allow researchers*to predict binding affinities,* optimize molecular structures,*and identify potential drug candidates*with greater efficiency than traditional methods alone.* As such,*they represent an indispensable tool*for modern medicinal chemistry research.*

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